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Compound of Interest

Compound Name: 2-(Phenoxymethyl)benzylamine

Cat. No.: B064828

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 2-(phenoxymethyl)benzylamine. Due to the limited availability of direct
experimental spectra in public databases, this document presents predicted data based on the
analysis of structurally similar compounds and established spectroscopic principles. It also
includes generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in
the structural elucidation of organic molecules.

Molecular Structure

IUPAC Name: 2-(Phenoxymethyl)benzylamine Molecular Formula: C14aH1sNO Molecular
Weight: 213.28 g/mol Structure:

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-
(phenoxymethyl)benzylamine. These predictions are derived from the analysis of analogous
compounds, including benzylamine, 2-substituted benzylamines, and molecules containing the
phenoxymethyl moiety.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment

ppm)

720 7.40 " oH Aromatic protons
(CsHs and CeHa4)

~5.10 S 2H O-CHz2-Ar

~3.90 S 2H Ar-CHz-NH:2

~1.60 brs 2H NH2

Table 2: Predicted 13C NMR Data (Solvent: CDCIs)

Chemical Shift (6, ppm) Carbon Type Assighment

~158.0 Quaternary Ar-C-O

~140.0 Quaternary Ar-C-CHzNH:2

~136.0 Quaternary Ar-C-CHz20

~129.5 Tertiary Aromatic CH

~128.5 Tertiary Aromatic CH

~127.5 Tertiary Aromatic CH

~121.0 Tertiary Aromatic CH

~115.0 Tertiary Aromatic CH

~69.0 Secondary O-CHz-Ar

~45.0 Secondary Ar-CHz-NH:

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber . . . .
(cm-?) Intensity Vibration Type Functional Group
3370 - 3290 Medium, Doublet N-H stretch Primary Amine (-NHz)
3100 - 3000 Medium C-H stretch Aromatic
2950 - 2850 Medium C-H stretch Aliphatic (CH2)
1600 - 1450 Strong C=C stretch Aromatic Ring
1240 Strong C-O stretch Aryl Ether
1100 - 1000 Medium C-N stretch Amine
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)
mlz Relative Intensity (%) Assignment
213 Moderate [M]* (Molecular lon)
196 Low [M - NHs]*
120 High [M - OCeHs]*
106 High [C7HsN]* (benzylamine
fragment)
91 Very High [C7H7]* (tropylium ion)
77 Moderate [CeHs]* (phenyl fragment)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid

organic compound like 2-(phenoxymethyl)benzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

 Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
e 1H NMR Acquisition:

o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire a single-pulse *H NMR spectrum.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Integrate the signals and determine the chemical shifts relative to a reference standard
(e.g., TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alarger number of scans is typically required compared to *H NMR due to the lower
natural abundance of 13C.

o Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid sample directly onto the ATR crystal.
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o Apply pressure to ensure good contact between the sample and the crystal.

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum. The instrument automatically ratios the sample spectrum to
the background spectrum to produce the final absorbance or transmittance spectrum.

o Typically, spectra are collected in the mid-IR range (4000-400 cm™1).

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample, this can be done using a direct insertion probe or by dissolving it in a
suitable solvent for techniques like Electrospray lonization (ESI) or Atmospheric Pressure
Chemical lonization (APCI). For Electron lonization (El), the sample is vaporized.

« lonization: The sample molecules are ionized. In El, high-energy electrons bombard the
sample, causing ionization and fragmentation.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of an
organic molecule using NMR, IR, and MS.
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Workflow for Spectroscopic Characterization

Sample Preparation

2-(Phenoxymethyl)benzylamine

I
Ana~ysis IAnalysis Analysis

pectroscopic Techniques

NMR Spectroscopy
(tH, 15C) IR Spectroscopy Mass Spectrometry

Data Interpretation

Chemical Shifts
Coupling Constants
Integration

Molecular lon Peak
Fragmentation Pattern

Characteristic Bands
Functional Groups

Provides carbor]-hydrogen framework Identifies functional groups Determines molecular weight and formula

al Elucidation

Structurg

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 2-(phenoxymethyl)benzylamine using
spectroscopic methods.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Characterization of 2-(Phenoxymethyl)benzylamine]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b064828#spectroscopic-data-nmr-ir-ms-
of-2-phenoxymethyl-benzylamine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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